7-Mad-mdcpt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a toxin payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . This compound leverages the potent cytotoxic properties of camptothecin derivatives to selectively kill cancer cells while minimizing damage to healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-MAD-MDCPT involves multiple steps, starting from camptothecin. The key steps include methylation and methoxylation reactions to introduce the methyl and methoxy groups at specific positions on the camptothecin scaffold . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the camptothecin scaffold, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of camptothecin derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
7-MAD-MDCPT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and modification of camptothecin derivatives.
Biology: Investigated for its cytotoxic effects on various cancer cell lines and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, leveraging its potent cytotoxic properties to selectively kill cancer cells.
Industry: Utilized in the development of novel ADCs and other targeted therapies for cancer treatment .
Mechanism of Action
7-MAD-MDCPT exerts its effects primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage and triggers apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the intrinsic apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound from which 7-MAD-MDCPT is derived.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A widely used camptothecin derivative for colorectal cancer treatment .
Uniqueness
This compound is unique due to its specific modifications, which enhance its potency and selectivity as a toxin payload in ADCs. These modifications improve its stability and solubility, making it a valuable tool in targeted cancer therapy .
Properties
CAS No. |
765871-81-6 |
---|---|
Molecular Formula |
C22H19N3O6 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(5S)-14-(aminomethyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H19N3O6/c1-2-22(28)14-4-16-19-12(7-25(16)20(26)13(14)8-29-21(22)27)11(6-23)10-3-17-18(31-9-30-17)5-15(10)24-19/h3-5,28H,2,6-9,23H2,1H3/t22-/m0/s1 |
InChI Key |
QILNNZJGRYNYJV-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.